4-(Perfluorooctyl)-2-methyl-2-butanol
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Overview
Description
4-(Perfluorooctyl)-2-methyl-2-butanol is a fluorinated organic compound characterized by its unique structure, which includes a perfluorooctyl group attached to a butanol backbone. This compound is known for its high chemical and thermal stability, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Perfluorooctyl)-2-methyl-2-butanol typically involves the reaction of perfluorooctyl iodide with 2-methyl-2-butanol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Perfluorooctyl)-2-methyl-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The perfluorooctyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed.
Major Products
Oxidation: Formation of perfluorooctyl ketone or carboxylic acid.
Reduction: Formation of perfluorooctyl alkanes.
Substitution: Formation of substituted perfluorooctyl derivatives.
Scientific Research Applications
4-(Perfluorooctyl)-2-methyl-2-butanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Perfluorooctyl)-2-methyl-2-butanol involves its interaction with molecular targets through its fluorinated tail. The perfluorooctyl group enhances the compound’s hydrophobicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the function of membrane-bound proteins and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorooctyl bromide (PFOB)
Uniqueness
4-(Perfluorooctyl)-2-methyl-2-butanol is unique due to its specific structure, which combines a perfluorooctyl group with a butanol backbone. This structure imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and increased stability, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro-2-methyldodecan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F17O/c1-5(2,31)3-4-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h31H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLOMMAXELCHDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F17O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382067 |
Source
|
Record name | 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-2-methyldodecan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141183-94-0 |
Source
|
Record name | 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-2-methyldodecan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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